N-(3-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
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Overview
Description
N-(3-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by its complex structure, which includes a quinoxaline core, a pyrazole ring, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Dihydroquinoxaline derivatives.
Substituted Derivatives: Compounds with various substituents on the chlorophenyl group.
Scientific Research Applications
N-(3-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)quinoxalin-2-amine: Lacks the dimethyl groups on the pyrazole ring.
N-(3-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-carboxamide: Contains a carboxamide group instead of an amine group.
Uniqueness: N-(3-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine is unique due to the presence of both the dimethyl-substituted pyrazole ring and the chlorophenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16ClN5 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C19H16ClN5/c1-12-10-13(2)25(24-12)19-18(21-15-7-5-6-14(20)11-15)22-16-8-3-4-9-17(16)23-19/h3-11H,1-2H3,(H,21,22) |
InChI Key |
BXVKHISBHSDTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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